Tetraprenyl diphosphate

Description

Structure

3D Structure

Properties

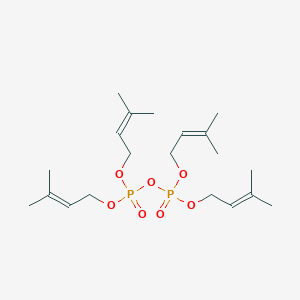

Molecular Formula |

C20H36O7P2 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

bis(3-methylbut-2-enoxy)phosphoryl bis(3-methylbut-2-enyl) phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-17(2)9-13-23-28(21,24-14-10-18(3)4)27-29(22,25-15-11-19(5)6)26-16-12-20(7)8/h9-12H,13-16H2,1-8H3 |

InChI Key |

IOKQNRJOIVNKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOP(=O)(OCC=C(C)C)OP(=O)(OCC=C(C)C)OCC=C(C)C)C |

Synonyms |

tetraprenyl diphosphate tetraprenyldiphosphate |

Origin of Product |

United States |

Biosynthetic Pathways of Tetraprenyl Diphosphates

Upstream Isoprenoid Precursor Pathways

The journey to tetraprenyl diphosphate (B83284) begins with the synthesis of its fundamental five-carbon building blocks. Eukaryotes, archaea, and some bacteria utilize the MVA pathway, while most bacteria, some eukaryotic parasites, and the plastids of plant cells employ the MEP pathway. rsc.orgwikipedia.org

Mevalonate (B85504) (MVA) Pathway

The MVA pathway, also known as the HMG-CoA reductase pathway, commences with acetyl-CoA and culminates in the production of IPP and DMAPP. metwarebio.com This pathway can be broadly divided into upper and lower stages.

The upper mevalonate pathway involves the following key enzymatic steps:

Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase. metwarebio.com

Second Condensation: Acetoacetyl-CoA then combines with a third molecule of acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), facilitated by HMG-CoA synthase. metwarebio.comfrontiersin.org

Reduction: HMG-CoA is subsequently reduced to (R)-mevalonate by HMG-CoA reductase, utilizing NADPH as a reducing agent. metwarebio.comfrontiersin.org This step is the rate-limiting reaction of the entire MVA pathway. metwarebio.comfrontiersin.org

The lower mevalonate pathway converts (R)-mevalonate into the final products, IPP and DMAPP, through a series of phosphorylation and decarboxylation reactions. wikipedia.orgmetwarebio.com In eukaryotes, this involves:

First Phosphorylation: Mevalonate is phosphorylated at the 5-hydroxyl position by mevalonate kinase, yielding mevalonate-5-phosphate. metwarebio.com

Second Phosphorylation: Phosphomevalonate kinase catalyzes the phosphorylation of mevalonate-5-phosphate to form mevalonate-5-diphosphate. metwarebio.com

Decarboxylation: Finally, mevalonate-5-diphosphate is decarboxylated to produce IPP. metwarebio.com IPP is then isomerized to DMAPP by isopentenyl diphosphate isomerase (IDI). nih.gov

| Enzyme | Substrate | Product |

| Acetyl-CoA acetyltransferase | Acetyl-CoA (x2) | Acetoacetyl-CoA |

| HMG-CoA synthase | Acetoacetyl-CoA + Acetyl-CoA | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| HMG-CoA reductase | HMG-CoA | (R)-mevalonate |

| Mevalonate kinase | (R)-mevalonate | Mevalonate-5-phosphate |

| Phosphomevalonate kinase | Mevalonate-5-phosphate | Mevalonate-5-diphosphate |

| Mevalonate-5-diphosphate decarboxylase | Mevalonate-5-diphosphate | Isopentenyl diphosphate (IPP) |

| Isopentenyl diphosphate isomerase | Isopentenyl diphosphate (IPP) | Dimethylallyl diphosphate (DMAPP) |

Methylerythritol Phosphate (B84403) (MEP) Pathway

The MEP pathway, an alternative route for IPP and DMAPP synthesis, is essential for organisms that lack the MVA pathway. nih.gov It begins with pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) and consists of seven enzymatic steps. rsc.orgnih.gov

The key steps in the MEP pathway are:

Condensation: 1-deoxy-D-xylulose-5-phosphate synthase (DXS) catalyzes the condensation of pyruvate and GAP to form 1-deoxy-D-xylulose 5-phosphate (DXP). rsc.org

Reduction and Isomerization: DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR or IspC). rsc.orgnih.gov This is the first committed step in the MEP pathway. nih.gov

Cytidylation: MEP is transformed into 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) by CDP-ME synthetase (IspD). nih.gov

Phosphorylation: CDP-ME is then phosphorylated by CDP-ME kinase (IspE) to yield 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). nih.gov

Cyclization: IspF catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.gov

Reductive Deoxygenation: MEcPP is converted to 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) by IspG. nih.govnih.gov

Final Conversion: Finally, IspH converts HMBPP into both IPP and DMAPP. nih.govnih.gov

| Enzyme | Substrate(s) | Product |

| DXP synthase (DXS) | Pyruvate + D-glyceraldehyde 3-phosphate | 1-deoxy-D-xylulose 5-phosphate (DXP) |

| DXP reductoisomerase (DXR/IspC) | DXP | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| CDP-ME synthetase (IspD) | MEP + CTP | 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) |

| CDP-ME kinase (IspE) | CDP-ME + ATP | 4-diphosphocytidyl-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP) |

| MEcPP synthase (IspF) | CDP-MEP | 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP) |

| HMBPP synthase (IspG) | MEcPP | 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) |

| HMBPP reductase (IspH) | HMBPP | Isopentenyl diphosphate (IPP) + Dimethylallyl diphosphate (DMAPP) |

Synthesis of Geranylgeranyl Diphosphate (GGPP)

With the C5 precursors in hand, the synthesis of the C20 compound geranylgeranyl diphosphate (GGPP), a form of tetraprenyl diphosphate, is carried out by the enzyme geranylgeranyl diphosphate synthase (GGPPS).

Catalysis by Geranylgeranyl Diphosphate Synthase (GGPPS)

GGPPS catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP. nih.gov The reaction proceeds through the formation of the C10 intermediate geranyl diphosphate (GPP) and the C15 intermediate farnesyl diphosphate (FPP). nih.gov The final condensation of an IPP molecule with FPP yields GGPP. proteopedia.orgechelon-inc.com This enzyme is a critical bottleneck in the biosynthesis of carotenoids and other GGPP-derived compounds. acs.org In some organisms, GGPPS can also utilize GPP and DMAPP as alternative allylic cosubstrates. nih.gov

Enzyme Families and Subcellular Localization

Plant genomes typically contain multiple genes encoding for GGPPS isoforms, forming a GGPPS gene family. frontiersin.org For instance, the Arabidopsis thaliana genome has 12 predicted GGPPS genes. nih.gov These isoforms exhibit distinct subcellular localizations, which allows for the differential allocation of GGPP to various metabolic pathways. nih.govfrontiersin.org

In plants, GGPPS isoforms have been found in several cellular compartments:

Plastids: The majority of GGPPS enzymes are located in plastids, which are the primary sites for the biosynthesis of major isoprenoids like carotenoids and chlorophylls (B1240455). nih.govnih.govoup.com

Mitochondria: Some GGPPS isoforms are targeted to the mitochondria. nih.govnih.gov

Endoplasmic Reticulum (ER): GGPPS activity has also been identified in the ER. nih.govnih.gov

Cytosol: Cytosolic GGPPS isoforms are also present. nih.gov

This subcellular compartmentalization suggests specific roles for each GGPPS paralog in providing GGPP for different metabolic needs within the cell. nih.gov For example, in rice, a single functionally active GGPPS in the chloroplasts is crucial for thylakoid function. mdpi.com

| Organism/Plant | GGPPS Isoform | Subcellular Localization |

| Arabidopsis thaliana | AtGGPPS1 | Mitochondria nih.gov |

| AtGGPPS2, AtGGPPS11 | Plastids nih.gov | |

| AtGGPPS3, AtGGPPS4 | Endoplasmic Reticulum nih.gov | |

| Rice (Oryza sativa) | OsGGPPS1 | Plastids (Chloroplasts) pnas.org |

| Tomato (Solanum lycopersicum) | SlGGPPS1, SlGGPPS2, SlGGPPS3 | Plastids nih.gov |

| Pepper (Capsicum annuum) | CaGGPPS1 | Plastids nih.gov |

Genetic and Molecular Regulation of GGPPS

The expression of GGPPS genes is tightly regulated, both spatially and temporally, reflecting the diverse metabolic demands for GGPP throughout plant development and in response to environmental cues. nih.gov For example, in Arabidopsis, some GGPPS genes are expressed constitutively, while others show tissue-specific expression patterns in locations such as flowers, roots, and siliques. nih.gov

The activity of GGPPS can also be modulated through interactions with other proteins. In rice, a GGPPS recruiting protein (GRP) forms a heterodimer with the plastidic GGPPS, which enhances its catalytic efficiency and directs its localization to the thylakoid membranes, thereby channeling GGPP towards chlorophyll (B73375) biosynthesis. pnas.org

Furthermore, the regulation of the upstream MVA and MEP pathways indirectly controls the flux of precursors available for GGPP synthesis. The MVA pathway is regulated at the transcriptional and post-transcriptional levels, with HMG-CoA reductase being a key control point. frontiersin.org Similarly, the MEP pathway is also subject to metabolic regulation. rsc.org The differential expression of GGPPS genes, combined with their specific subcellular localization and interactions with other proteins, provides a sophisticated mechanism for controlling the allocation of GGPP to the various biosynthetic pathways that depend on it. csic.es

Formation of Phytyl Diphosphate (PhyPP)

Phytyl diphosphate (PhyPP), a crucial precursor for the biosynthesis of essential molecules like chlorophylls and tocopherols, is formed through the reduction of geranylgeranyl diphosphate (GGPP). oup.comnih.gov This conversion is a critical step in the isoprenoid pathway, ensuring the production of the C20 phytyl tail required for the proper function of these vital compounds. oup.comnih.gov

Reduction of Geranylgeranyl Diphosphate to Phytyl Diphosphate

The biosynthesis of PhyPP involves the selective hydrogenation of three of the four double bonds present in the geranylgeranyl moiety of GGPP. asm.orgasm.org This reduction reaction transforms the highly unsaturated geranylgeranyl group into the saturated phytyl group, while retaining the double bond at the second position, which is critical for its subsequent enzymatic reactions. asm.org

This reduction can occur via two principal routes within the chloroplasts of plants. nih.govresearchgate.net In one pathway, free GGPP is directly reduced to PhyPP. nih.govresearchgate.net This free PhyPP is then available for esterification with chlorophyllide to form phytylated chlorophyll a. nih.govnih.gov Alternatively, GGPP can first be esterified to chlorophyllide to produce geranylgeranylated chlorophyll a (Chl aGG). nih.govresearchgate.net Subsequently, the geranylgeranyl group attached to the chlorophyll molecule is reduced to a phytyl group. researchgate.net In green plants, the pathway involving the reduction of free GGPP to PhyPP is favored for chlorophyll synthesis. nih.gov

The enzyme responsible for this critical reduction is geranylgeranyl diphosphate reductase. wikipedia.org This enzyme provides the necessary phytyl groups for both tocopherol and chlorophyll biosynthesis. nih.govuniprot.org Reduced activity of this enzyme can lead to a deficiency in both chlorophyll and tocopherol, resulting in a pale or variegated plant phenotype and retarded growth. nih.govnih.govnih.gov

Enzymatic Mechanisms Involved in Reduction

Phytyl diphosphate + 3 NADP+ ⇌ Geranylgeranyl diphosphate + 3 NADPH + 3 H+ wikipedia.org

GGR is a versatile enzyme capable of acting on different substrates. It can reduce free GGPP to PhyPP and also reduce the geranylgeranyl group of geranylgeranylated chlorophyll to a phytyl group. oup.comnih.gov This dual functionality highlights its central role in the biosynthesis of essential isoprenoid-derived molecules.

In some archaea, the reduction of the isoprenoid chains by GGR requires an electron donor, such as ferredoxin. asm.org For instance, in Methanosarcina acetivorans, the reduction of the geranylgeranyl groups only occurs when archaeal ferredoxin is co-expressed with GGR, indicating its role as a specific electron donor for the reductase. asm.org However, GGR from the thermoacidophilic archaeon Sulfolobus acidocaldarius can function using the endogenous redox systems of E. coli, suggesting variability in the specific electron transport chains utilized by GGRs from different organisms. asm.org

The catalytic mechanism of GGR involves a stepwise reduction of the double bonds. asm.org Studies on GGR from various organisms, including photosynthetic bacteria, have revealed that the enzyme can exhibit different degrees of hydrogenation, leading to partially reduced isoprenoid tails in some cases. asm.org For example, the GGR from Halorhodospira halochloris performs only a double hydrogenation, resulting in a tetrahydrogeranylgeranyl tail on bacteriochlorophylls. asm.org This demonstrates the adaptability of the GGR catalytic mechanism to produce a variety of isoprenoid structures.

Table 1: Key Enzymes and Substrates in Phytyl Diphosphate Formation

| Compound/Enzyme | Abbreviation | Role |

|---|---|---|

| Geranylgeranyl Diphosphate | GGPP | Precursor molecule with four double bonds. oup.comnih.gov |

| Phytyl Diphosphate | PhyPP | Reduced product with one double bond, used in chlorophyll and tocopherol synthesis. oup.comnih.gov |

| Geranylgeranyl Diphosphate Reductase | GGR / CHL P | Enzyme that catalyzes the reduction of GGPP to PhyPP. nih.govnih.govwikipedia.org |

| Nicotinamide Adenine Dinucleotide Phosphate | NADPH | Electron donor for the reduction reaction. nih.govwikipedia.org |

| Ferredoxin | - | Electron donor for GGR in some archaea. asm.org |

| Chlorophyllide | Chlide | Tetrapyrrole moiety that is esterified with either GGPP or PhyPP. nih.gov |

| Geranylgeranylated Chlorophyll a | Chl aGG | Intermediate formed from the esterification of chlorophyllide and GGPP. nih.govresearchgate.net |

Enzymology and Reaction Mechanisms Involving Tetraprenyl Diphosphate

Chlorophyll (B73375) Synthase (EC 2.5.1.62) and Chlorophyll Biosynthesis

Chlorophyll synthase (EC 2.5.1.62), a key enzyme in the biosynthesis of chlorophylls (B1240455), catalyzes the final step in the pathway: the esterification of a chlorophyllide molecule with a long-chain polyprenyl diphosphate (B83284). This reaction anchors the hydrophilic chlorophyllide head to the hydrophobic thylakoid membrane, a critical step for the assembly and function of photosynthetic complexes. The systematic name for this enzyme is chlorophyllide-a:phytyl-diphosphate phytyltransferase rcsb.orgnih.gov. This integral membrane protein operates at the crucial intersection of tetrapyrrole and isoprenoid metabolism manchester.ac.uk.

The catalytic cycle of chlorophyll synthase begins with the binding of the polyprenyl diphosphate substrate. Research has firmly established that the pre-loading of the enzyme with this tetraprenyl diphosphate is an obligatory and essential first step in the reaction mechanism rcsb.orgroyalsocietypublishing.org. The enzyme must first bind to phytyl diphosphate (PhyPP) or a related polyprenyl diphosphate. This initial binding event induces a modification in the enzyme, priming it for the subsequent interaction with the second substrate, chlorophyllide a rcsb.orgnih.govnih.gov. Only after this pre-loading has occurred can the enzyme effectively bind chlorophyllide and catalyze the esterification, which results in the formation of chlorophyll a and the release of diphosphate rcsb.orgroyalsocietypublishing.org.

The reaction mechanism of chlorophyll synthase follows a substituted-substrate, or "Ping-Pong," kinetic model. This is defined by the sequential binding of substrates and release of products in a specific order. The process unfolds as follows:

The first substrate, phytyl diphosphate (PhyPP), binds to the enzyme.

This binding leads to the cleavage of the diphosphate group, which is released as the first product. This step leaves the enzyme modified with the phytyl group covalently or non-covalently attached.

The second substrate, chlorophyllide a, then binds to this modified enzyme complex.

The phytyl group is transferred to the chlorophyllide molecule, forming the final product, chlorophyll a.

Chlorophyll a is released, returning the enzyme to its original state, ready to begin another catalytic cycle.

This ordered mechanism, where one product is released before the second substrate binds, is the defining characteristic of the Ping-Pong model. The initial binding and modification of the enzyme by PhyPP are prerequisites for the subsequent reaction with chlorophyllide a rcsb.orgnih.govnih.gov.

Chlorophyll synthase exhibits a degree of substrate promiscuity, capable of utilizing different polyprenyl diphosphates for the esterification of chlorophyllide. The two primary physiological substrates are phytyl diphosphate (PhyPP) and geranylgeranyl diphosphate (GGPP) rcsb.orgnih.govnih.govresearchgate.netresearchgate.net.

Geranylgeranyl diphosphate (GGPP) is often the preferred substrate in etiolated plants during the initial greening process. The product, geranylgeranylated chlorophyll a, is subsequently reduced to phytylated chlorophyll a by the enzyme geranylgeranyl reductase manchester.ac.ukacs.org.

Phytyl diphosphate (PhyPP) is typically the favored substrate in mature green plant tissues manchester.ac.uk.

The preference for GGPP versus PhyPP can vary depending on the organism and its developmental state. For instance, chlorophyll synthase from Arabidopsis thaliana shows a preference for GGPP uniprot.org, while enzymes from other green plants and certain overexpressed bacterial synthases preferentially use PhyPP manchester.ac.uk. This flexibility allows the organism to regulate chlorophyll production in coordination with the availability of isoprenoid precursors.

| Substrate | Typical Role/Preference | Organism/Condition Example |

| Geranylgeranyl Diphosphate (GGPP) | Preferred in early stages of greening | Etiolated Plants, Arabidopsis thaliana manchester.ac.ukuniprot.org |

| Phytyl Diphosphate (PhyPP) | Preferred in mature photosynthetic tissues | Green Plants, Synechocystis (overexpressed) manchester.ac.uk |

As of recent research, a high-resolution experimental crystal structure of chlorophyll synthase has not yet been published royalsocietypublishing.org. However, significant insights have been gained through biochemical studies, sequence analysis, and structural modeling based on its protein family. Chlorophyll synthase is an integral membrane protein, predicted to contain eight to nine transmembrane helices royalsocietypublishing.org.

Detailed knowledge of the active site architecture is primarily inferred from its classification within the UbiA prenyltransferase family and from substrate analog studies uniprot.orguniprot.orgplos.org.

Polyprenyl Diphosphate Binding : The active site contains two highly conserved aspartate-rich motifs, which are crucial for catalysis nih.govebi.ac.uk. These motifs coordinate the binding of the essential Mg²⁺ cofactor and the diphosphate moiety of the PhyPP or GGPP substrate nih.govresearchgate.net. A universally conserved tyrosine residue is also proposed to play a key role in stabilizing the reactive carbocation intermediate that forms after the diphosphate group is cleaved nih.govresearchgate.net.

Chlorophyllide Binding : Studies using chemically modified chlorophyllide molecules have elucidated the topology of the substrate binding cleft. The tetrapyrrole molecule binds in a specific orientation where rings C, D, and E are positioned toward the interior of the enzyme's binding pocket. In contrast, rings A and B are oriented toward the enzyme surface, where there is more space uniprot.org. This arrangement ensures the correct positioning of the C17 propionate (B1217596) side chain for the esterification reaction.

The catalytic activity of chlorophyll synthase is dependent on the presence of divalent metal ions.

| Cofactor | Efficacy | Note |

| Magnesium (Mg²⁺) | Essential | Required for catalytic activity rcsb.orgnih.gov. |

| Zinc (Zn²⁺) | Effective | Can substitute for Magnesium royalsocietypublishing.org. |

| Manganese (Mn²⁺) | Partially Effective | Supports activity to a lesser extent than Mg²⁺ or Zn²⁺ royalsocietypublishing.org. |

| Calcium (Ca²⁺) | Ineffective | Does not support catalytic activity royalsocietypublishing.org. |

Magnesium (Mg²⁺) is the primary and essential cofactor for the enzyme rcsb.orgnih.gov. It plays a critical role in binding the diphosphate group of the polyprenyl substrate within the active site, facilitating the departure of the diphosphate leaving group during the transferase reaction. While zinc (Zn²⁺) can effectively substitute for magnesium, manganese (Mn²⁺) supports activity to a lesser degree. Calcium (Ca²⁺) is not able to act as a cofactor for this enzyme royalsocietypublishing.org. It is important to distinguish this catalytic requirement from the magnesium ion that is chelated within the chlorophyllide substrate itself, which is a fundamental component of the pigment's structure wwpdb.org.

Structural Biology of Chlorophyll Synthase

Conformational Changes upon Substrate Binding

The binding of a substrate to an enzyme's active site is a dynamic process that frequently involves structural adjustments in the protein. This phenomenon, known as induced fit, is crucial for catalysis, as it positions the substrate optimally relative to the enzyme's catalytic residues. While specific crystallographic studies detailing the conformational changes in enzymes upon binding this compound are not extensively documented, general principles derived from studies of other enzymes, including related prenyltransferases, provide a framework for understanding these interactions.

Research into enzyme dynamics has shown a distinction between the movements of residues involved in substrate binding and those directly involved in catalysis. wikipedia.org

Binding Residues: These residues often exhibit larger motions in the protein's backbone, allowing the active site to open and accommodate the incoming substrate. wikipedia.org This flexibility is essential for capturing the substrate from the solvent.

Catalytic Residues: These residues tend to show less backbone motion but significant side-chain flexibility. wikipedia.org Once the substrate is bound, the side chains of these residues reorient to perform the chemical reaction, stabilizing transition states and facilitating bond cleavage or formation.

This precise repositioning ensures catalytic efficiency and specificity, transforming the enzyme from a resting state to a catalytically competent conformation.

Involvement in Sesquarterpenoid (C35 Terpene) Biosynthesis (via Heptaprenyl Diphosphate)

This compound is intrinsically linked to the biosynthesis of C35 terpenes, also known as sesquarterpenoids. This pathway does not utilize this compound directly as a precursor but rather involves its longer-chain relative, heptaprenyl diphosphate (C35-PP), which is the key substrate for the synthesis of these complex molecules.

Heptaprenyl Diphosphate (C35-PP) as a Related Longer Chain Precursor

Heptaprenyl diphosphate is a C35 isoprenoid molecule that serves as the central precursor in the biosynthesis of sesquarterpenoids. It is also a vital component in the production of menaquinone-7 (Vitamin K2) in many bacteria, where it forms the isoprenoid side chain essential for the quinone's function in electron transport. Its role as a substrate for sesquarterpenoid synthases marks a critical branch point in isoprenoid metabolism.

Synthesis by Heptaprenyl Diphosphate Synthase (HepS and HepT Heterodimer)

The synthesis of all-trans-heptaprenyl diphosphate is catalyzed by the enzyme heptaprenyl diphosphate synthase (HepS), classified under EC 2.5.1.30. This enzyme constructs the C35 molecule through the sequential condensation of a C15 precursor, farnesyl diphosphate (FPP), with four molecules of the C5 building block, isopentenyl diphosphate (IPP).

A distinctive feature of many medium-chain prenyl diphosphate synthases, including HepS from organisms like Bacillus subtilis and Staphylococcus aureus, is their heterodimeric structure. nih.govnih.govacs.org This enzyme is composed of two different, dissociable protein subunits that are individually inactive. nih.govacs.org

Catalytic Subunit (HepPPS-2 or Component II): This larger subunit contains the active site, which includes the highly conserved aspartate-rich "DDXXD" motifs. nih.gov These motifs are essential for binding the diphosphate moiety of the substrates and coordinating with magnesium ions to facilitate the condensation reaction.

Regulatory/Accessory Subunit (HepPPS-1 or Component I): This smaller subunit lacks the canonical DDXXD motifs and has no catalytic activity on its own. nih.gov However, its association with the catalytic subunit is indispensable for the enzyme to be functional. It is believed to play a role in stabilizing the catalytic subunit or properly forming the substrate-binding pocket.

The two components exist separately under physiological conditions and must associate to form the active heterodimeric complex. nih.govacs.org

| Enzyme Component | Common Designation | Key Features | Function |

| Catalytic Subunit | HepPPS-2, Component II | Larger size, Contains DDXXD motifs | Binds substrates (FPP, IPP) and catalyzes the prenyl transfer reaction |

| Regulatory Subunit | HepPPS-1, Component I | Smaller size, Lacks DDXXD motifs | Essential for enzyme activity, likely structural or regulatory role |

Tetraprenyl-β-curcumene Synthase (YtpB, EC 4.2.3.130)

Tetraprenyl-β-curcumene synthase, encoded by the ytpB gene in organisms like Bacillus subtilis, is a key enzyme in sesquarterpenoid biosynthesis. wikipedia.orgresearchgate.netexpasy.org It is classified as a lyase under EC number 4.2.3.130. This enzyme is responsible for the initial cyclization step that commits the linear C35 precursor to the sesquarterpenoid pathway.

Catalytic Conversion of Heptaprenyl Diphosphate to Tetraprenyl-β-curcumene

The primary function of YtpB is to catalyze the conversion of the linear all-trans-heptaprenyl diphosphate into the monocyclic product, tetraprenyl-β-curcumene. This reaction involves the removal of the diphosphate group and the formation of a six-membered ring structure, initiating the complex cyclization cascade that leads to diverse sesquarterpenoid skeletons.

Reaction: all-trans-Heptaprenyl diphosphate ⇌ Tetraprenyl-β-curcumene + Diphosphate

This initial cyclization is a crucial step, as the resulting monocyclic product serves as the substrate for subsequent cyclases that form the more complex polycyclic structures characteristic of many C35 terpenes.

Unique Mechanistic Features of YtpB (e.g., lack of canonical motifs)

The enzyme YtpB exhibits several unique features that distinguish it from the majority of known terpene cyclases.

Lack of Canonical Motifs: A remarkable characteristic of YtpB is its primary sequence, which shows no significant homology to other known terpene cyclases. researchgate.net Canonical terpene cyclases (Class I and II) possess highly conserved aspartate-rich motifs, such as DDXXD, (N,D)D(L,I,V)x(S,T)xxxE (NSE/DTE), or DXDD, which are critical for binding the substrate's diphosphate moiety or initiating cyclization via protonation. nih.gov YtpB lacks these signature motifs, suggesting it employs a novel structural fold and catalytic mechanism to achieve terpene cyclization. acs.orgresearchgate.net

Bifunctional Activity: In addition to its role as a sesquarterpene synthase, YtpB from Bacillus megaterium has been shown to be a bifunctional enzyme. nih.gov It can also accept the C30 substrate squalene (B77637)—a tail-to-tail linked isoprenoid—and cyclize it into a bicyclic triterpenol, 8α-hydroxypolypoda-13,17,21-triene. nih.govacs.org This substrate promiscuity is highly unusual for a terpene cyclase and demonstrates a unique catalytic versatility, allowing it to produce two distinct classes of terpenes (C35 sesquarterpenoids and C30 triterpenoids) from precursors with different carbon skeletons and linkage types. nih.gov

| Feature | Description | Significance |

| Sequence Homology | Lacks significant sequence similarity and canonical aspartate-rich motifs (e.g., DDXXD, DXDD) found in other terpene cyclases. acs.orgresearchgate.net | Indicates a novel class of terpene cyclase with a different evolutionary origin and/or structural fold. |

| Substrate Specificity | Acts on both C35 head-to-tail heptaprenyl diphosphate and C30 tail-to-tail squalene. nih.gov | Represents a rare instance of a bifunctional terpene cyclase that can synthesize products from different isoprenoid classes. |

Downstream Products of Tetraprenyl-β-curcumene Cyclization (e.g., Sporulenes)

Following the initial cyclization of a C35 heptaprenyl diphosphate precursor by tetraprenyl-β-curcumene synthase, the resulting tetraprenyl-β-curcumene can undergo further enzymatic modification to produce complex polycyclic structures. nih.govnih.gov A prominent example of such downstream products are the sporulenes, unusual C35-pentacyclic hydrocarbons produced by Bacillus subtilis during sporulation. nih.gov

The biosynthesis of sporulenes from tetraprenyl-β-curcumene is a multi-step process. nih.govacs.org The linear polyprenoids, tetraprenyl curcumenes, are considered the direct precursors to the polycyclic sporulenes. nih.govacs.org The transformation is catalyzed by an enzyme known as SqhC, a putative polyisoprenoid cyclase. nih.govresearchgate.net The proposed mechanism involves the SqhC-catalyzed cyclization of tetraprenyl-β-curcumene, which is folded in an all pre-chair conformation, to yield the characteristic polycyclic scalarane skeleton of the sporulenes. nih.govacs.org This subsequent cyclization forms a complex tetracyclic unit attached to the existing phenyl group of the precursor. nih.gov

Broader Context of Prenyltransferase Mechanisms

The enzymes that utilize this compound and other isoprenoid diphosphates belong to the large and diverse family of terpene synthases (TPSs) or cyclases. These enzymes are responsible for generating the vast structural diversity of terpenoid natural products from simple, linear precursors. nih.govacs.org They are generally grouped into two main classes based on their catalytic mechanisms. acs.orgnih.govnih.gov The cyclization of this compound falls within the purview of Class I terpenoid synthases.

Class I Terpenoid Synthases (Metal-dependent ionization)

Class I terpenoid synthases initiate the catalytic cascade through the metal-dependent ionization of the diphosphate (also referred to as pyrophosphate or PPi) group from the isoprenoid substrate. acs.orgnih.govresearchgate.net This process is fundamental for generating a highly reactive carbocation intermediate, which then undergoes a series of complex rearrangements, including cyclizations and hydride or methyl shifts, before the reaction is terminated. acs.org

The active site of a Class I synthase contains a critical trinuclear magnesium ion (Mg²⁺) cluster. acs.orgnih.gov The enzyme binds the isoprenoid diphosphate substrate in a manner that allows the pyrophosphate moiety to coordinate with this metal ion cluster. acs.orgnih.gov This interaction neutralizes the negative charge of the diphosphate group, facilitating its departure as a stable pyrophosphate anion (PPi) and leaving behind the allylic carbocation. nih.govresearchgate.net This ionization step is the crucial trigger for the entire cyclization cascade. nih.govmdpi.com

Role of Conserved Motifs (e.g., DDXX[D/E], NSE/DTE)

The ability of Class I terpenoid synthases to bind the essential metal cofactors is conferred by highly conserved amino acid motifs within their C-terminal domain. nih.govnih.gov Two of the most critical and characteristic motifs are the aspartate-rich DDXXD/E motif and the NSE/DTE triad ((N,D)Dxx(S,T)xxxE). nih.govmdpi.commdpi.com

These motifs are strategically located to flank the entrance of the active site. nih.govmdpi.com Their primary role is to bind and correctly position the three divalent metal ions (typically Mg²⁺) that form the catalytic cluster. nih.govmdpi.com The aspartate and glutamate residues within these sequences use their carboxylate side chains to coordinate the magnesium ions. mdpi.comnih.gov This precise positioning is essential for the subsequent binding of the substrate's pyrophosphate group to the metal cluster, which is the prerequisite for the ionization-dependent catalysis that defines Class I terpene synthases. acs.orgnih.gov The high degree of conservation of these motifs across different Class I synthases underscores their indispensable role in initiating terpenoid biosynthesis. acs.org

Table of Compounds

| Compound Name | Chemical Formula | Description |

| This compound | C₂₀H₃₆O₇P₂ | A 20-carbon isoprenoid pyrophosphate, a substrate for some terpene synthases. |

| Tetraprenyl-β-curcumene | C₃₅H₅₄ | A sesquarterpene produced from the cyclization of a C35 heptaprenyl precursor. nih.govwikipedia.org |

| Sporulenes | C₃₅H₅₂ | Pentacyclic C35-terpenoid hydrocarbons derived from tetraprenyl-β-curcumene. nih.gov |

Table of Conserved Motifs

| Motif Name | Consensus Sequence | Primary Function |

| Aspartate-Rich Motif | DDXXD or DDXXE | Binds divalent metal ions (e.g., Mg²⁺) to form a catalytic cluster. nih.govmdpi.comnih.gov |

| NSE/DTE Triad | (N,D)Dxx(S,T)xxxE | Works in conjunction with the DDXXD motif to bind the trinuclear metal cluster required for catalysis. nih.govmdpi.com |

Biological Significance and Downstream Metabolic Fates

Role in Chlorophyll (B73375) Metabolism and Photosynthesis

GGPP is indispensable for the synthesis of chlorophylls (B1240455), the primary pigments for capturing light energy in photosynthesis. nih.govuniprot.org It provides the hydrophobic tail that anchors the chlorophyll molecule within the photosynthetic membranes of the chloroplast. royalsocietypublishing.orgresearchgate.net

The biosynthesis of chlorophyll involves two major pathways: the synthesis of the light-absorbing porphyrin head (a tetrapyrrole) and the synthesis of the long hydrocarbon tail. nih.gov The tetrapyrrole pathway begins with glutamic acid and proceeds through a series of intermediates to produce chlorophyllide a, the immediate precursor to the porphyrin head of chlorophyll a. researchgate.netoup.com

The final step in the formation of the complete chlorophyll molecule is the esterification of the chlorophyllide a molecule with a tetraprenyl diphosphate (B83284). frontiersin.orgwikipedia.org This reaction is catalyzed by the enzyme chlorophyll synthase. frontiersin.orguni-muenchen.de Chlorophyll synthase attaches the geranylgeranyl group from GGPP to the propionate (B1217596) side chain on the D-ring of chlorophyllide a, forming geranylgeranylated chlorophyll a (Chl aGG). nih.govuni-muenchen.de Subsequently, the enzyme geranylgeranyl reductase (CHL P) catalyzes the reduction of the three double bonds in the geranylgeranyl tail to form the phytyl tail, resulting in the final phytylated chlorophyll a (Chl aP). researchgate.netnih.gov Alternatively, GGPP can first be reduced to phytyl diphosphate (PhyPP) by geranylgeranyl reductase, and PhyPP is then used by chlorophyll synthase to esterify chlorophyllide directly. nih.govuni-muenchen.de

The commitment of GGPP to chlorophyll synthesis is a significant regulatory point, as GGPP is also a precursor for other essential molecules like carotenoids and gibberellins (B7789140). oup.comroyalsocietypublishing.org The flux of GGPP into these competing pathways must be carefully controlled. royalsocietypublishing.org

Research indicates that the chlorophyll synthase reaction follows a "ping-pong" mechanism where the enzyme must first bind to the tetraprenyl diphosphate substrate (GGPP or PhyPP). uni-muenchen.degenome.jp This "pre-loading" of chlorophyll synthase with the isoprenoid diphosphate is an obligatory step before it can bind its second substrate, chlorophyllide. frontiersin.orgwikipedia.orguni-muenchen.dedntb.gov.ua This requirement suggests a sophisticated regulatory mechanism at the final stage of chlorophyll biosynthesis. The activity of geranylgeranyl reductase is also critical; reduced activity of this enzyme leads to the accumulation of chlorophyll with a partially or fully unsaturated geranylgeranyl tail instead of the typical phytyl tail, which can impact the stability and function of photosynthetic complexes. dntb.gov.ua

Chlorophyll biosynthesis is compartmentalized within the chloroplasts to manage the flow of intermediates and the activities of the enzymes. oup.com

Stroma: Enzymes involved in the early steps of tetrapyrrole synthesis, which handle water-soluble intermediates like δ-aminolevulinic acid (ALA), are located in the soluble fraction of the chloroplast, the stroma. researchgate.netoup.com

Envelope and Thylakoid Membranes: Enzymes catalyzing the later steps of the pathway, which involve more hydrophobic intermediates, are associated with the chloroplast's internal membranes. researchgate.netfrontiersin.org Protoporphyrinogen oxidase, the last common enzyme in both chlorophyll and heme synthesis, is found on both the inner envelope and thylakoid membranes. nih.gov The enzymes of the magnesium branch, including Mg-chelatase and chlorophyll synthase, are also dually localized in the envelope and thylakoid membranes. frontiersin.orgdntb.gov.ua Geranylgeranyl reductase (CHL P), which can reduce both free GGPP and the geranylgeranyl moiety on chlorophyll, is found in both the envelope (for tocopherol synthesis) and thylakoid membranes (for chlorophyll synthesis). frontiersin.org The GGPP synthases (GGPPS) that provide the precursor for chlorophyll and other plastidial isoprenoids are also localized to the plastids. nih.govfrontiersin.org

This specific spatial arrangement is believed to facilitate the efficient channeling of substrates and to help coordinate the synthesis of chlorophyll with the assembly of pigment-protein complexes in the thylakoid membranes. royalsocietypublishing.orgfrontiersin.org

| Enzyme/Complex | Function in Chlorophyll Pathway | Subcellular Localization (in Chloroplast) | Reference |

|---|---|---|---|

| Early Tetrapyrrole Synthesis Enzymes (e.g., GluTR) | Synthesis of early, soluble precursors (e.g., ALA) | Stroma | researchgate.netoup.com |

| Protoporphyrinogen Oxidase | Catalyzes the last common step in heme and chlorophyll synthesis | Thylakoid and Inner Envelope Membranes | nih.gov |

| Mg-Chelatase | Inserts Mg2+ into protoporphyrin IX, the first committed step of the chlorophyll branch | Thylakoid and Inner Envelope Membranes | frontiersin.org |

| Geranylgeranyl Diphosphate Synthase (GGPPS) | Synthesizes GGPP | Plastids (Stroma and Membranes) | nih.govfrontiersin.org |

| Chlorophyll Synthase | Esterifies chlorophyllide with GGPP or PhyPP | Thylakoid and Inner Envelope Membranes | frontiersin.orgfrontiersin.org |

| Geranylgeranyl Reductase (CHL P) | Reduces GGPP to PhyPP and/or Chl aGG to Chl aP | Thylakoid and Inner Envelope Membranes | frontiersin.org |

Participation in Other Isoprenoid Pathways (from GGPP)

Geranylgeranyl diphosphate is a central precursor for several other classes of vital plant compounds, including carotenoids and gibberellins. oup.comroyalsocietypublishing.org The synthesis of these molecules also originates from the GGPP pool within the plastids. nih.govoup.com

Carotenoids are essential pigments in photosynthesis, where they function in light harvesting and photoprotection. mdpi.com They are also responsible for the yellow, orange, and red colors in many flowers and fruits. bohrium.com The biosynthesis of all carotenoids begins with GGPP. nih.govacs.org The first committed step in the pathway is the head-to-head condensation of two molecules of GGPP to form the 40-carbon compound phytoene (B131915). oup.com This reaction is catalyzed by the enzyme phytoene synthase (PSY). nih.gov The allocation of GGPP toward carotenoid synthesis is regulated by the expression of different GGPPS isoforms and their physical interaction with PSY isoforms, which can form enzymatic complexes to channel the substrate. mdpi.comnih.govacs.org

Gibberellins (GAs) are a class of diterpenoid hormones that regulate many aspects of plant growth and development, including seed germination, stem elongation, and flowering. oup.comnih.gov The biosynthesis of gibberellins also starts with GGPP in the plastids. oup.comoup.com GGPP is converted to the tetracyclic hydrocarbon ent-kaurene (B36324) in two successive steps catalyzed by two distinct terpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS). oup.comoup.com This marks the entry point into the GA biosynthetic pathway, diverting GGPP from the production of chlorophylls and carotenoids. oup.com

| Pathway | First Committed Enzyme | Product of First Step | Reference |

|---|---|---|---|

| Chlorophyll Synthesis | Chlorophyll Synthase | Geranylgeranylated Chlorophyll a | uni-muenchen.de |

| Carotenoid Synthesis | Phytoene Synthase (PSY) | Phytoene | oup.comnih.gov |

| Gibberellin Synthesis | ent-Copalyl Diphosphate Synthase (CPS) | ent-Copalyl Diphosphate | oup.comoup.com |

Connection to Bacterial Natural Products and Cell Wall Synthesis (via Heptaprenyl Diphosphate)

In the realm of bacterial metabolism, isoprenoid pathways diverge to produce a wide array of natural products and essential cellular components. While this compound (C20) is a key metabolite, other long-chain isoprenoids, such as heptaprenyl diphosphate (C35-PP) and undecaprenyl pyrophosphate (C55-PP), are central to specific bacterial processes. The connection between these pathways lies not in a direct conversion of C20 to C35, but in their shared origin from the fundamental isoprenoid building blocks—isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—and in the functional interplay between their end products.

Sesquarterpenoids are a class of C35 terpenes found in various microorganisms, including Bacillus subtilis and Mycobacterium species. Their biosynthesis does not proceed from this compound but originates from smaller precursors. The dedicated C35 precursor, heptaprenyl diphosphate (C35-PP), is synthesized by the enzyme heptaprenyl diphosphate synthase. nih.govwikipedia.org In B. subtilis, this enzyme is a heterodimer composed of two subunits, HepS and HepT. nih.gov It catalyzes the condensation of one molecule of farnesyl diphosphate (FPP; C15) with four molecules of isopentenyl diphosphate (IPP; C5) to form the C35 chain. nih.govwikipedia.org

Once heptaprenyl diphosphate is formed, it serves as the substrate for a specialized terpenoid cyclase. In B. subtilis, the enzyme tetraprenyl-β-curcumene synthase, encoded by the ytpB gene, cyclizes C35-PP to form sesquarterpenoids like tetraprenyl-β-curcumene. nih.govroyalsocietypublishing.org This C35 compound is a precursor to other modified molecules such as baciterpenol. royalsocietypublishing.org Therefore, this compound is not a direct intermediate in this pathway but is a related isoprenoid compound synthesized from the same universal precursors within the cell.

Table 1: Bacterial Metabolic Fates of Heptaprenyl Diphosphate

| Precursor | Product | Organism Examples | Significance |

| Heptaprenyl Diphosphate (C35-PP) | Sesquarterpenoids (e.g., tetraprenyl-β-curcumene) | Bacillus subtilis, Mycobacterium species | Production of specialized membrane-associated terpenoids. royalsocietypublishing.org |

| Heptaprenyl Diphosphate (C35-PP) | Menaquinone-7 (MK-7) | Bacillus subtilis | Biosynthesis of the isoprenoid side chain for vitamin K2, essential for the electron transport chain. echelon-inc.com |

Menaquinone-7 (MK-7), a form of vitamin K2, is a vital component of the electron transport chain in many bacteria, including Bacillus subtilis. Structurally, MK-7 consists of a naphthoquinone head group attached to a C35 isoprenoid side chain. The biosynthesis of this side chain is directly dependent on heptaprenyl diphosphate (C35-PP).

The enzyme heptaprenyl diphosphate synthase (composed of HepS and HepT subunits in B. subtilis) is essential for producing the C35 isoprenoid chain. This heptaprenyl group is then transferred from C35-PP and attached to the menaquinone precursor, 1,4-dihydroxy-2-naphthoate (DHNA), a reaction catalyzed by MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase). echelon-inc.com This step results in the formation of demethylmenaquinone-7, which is subsequently methylated to yield the final MK-7 molecule. The accumulation of heptaprenyl diphosphate is thus a key branch point, channeling this C35 lipid into either sesquarterpenoid or menaquinone biosynthesis. wikipedia.orgechelon-inc.com

A significant functional interplay exists between the C35 and C55 isoprenoid pathways in bacteria, particularly concerning cell wall synthesis and antibiotic resistance. Undecaprenyl pyrophosphate (C55-PP) is an essential lipid carrier that transports peptidoglycan precursors across the cell membrane for cell wall construction. The proper synthesis and recycling of C55-PP are critical for bacterial viability.

Research in Bacillus subtilis has revealed that the accumulation of heptaprenyl diphosphate (C35-PP) can disrupt processes related to C55-PP and sensitize the bacterium to bacitracin, an antibiotic that specifically targets and binds to C55-PP. wikipedia.orgechelon-inc.com This sensitivity occurs when enzymes that consume C35-PP, such as the sesquarterpenoid synthase YtpB, are inactivated, leading to a buildup of the C35 lipid. wikipedia.orgechelon-inc.com It is proposed that the accumulated C35-PP acts as a molecular mimic of C55-PP and interferes with bacitracin resistance mechanisms. wikipedia.org Specifically, excess C35-PP appears to inhibit both the BcrC phosphatase and the BceAB ABC transporter, two systems that work to protect the cellular pool of C55-PP from the antibiotic. echelon-inc.com This demonstrates a crucial interplay where the flux through one long-chain isoprenoid pathway can directly impact the function and regulation of another, with significant consequences for cell envelope integrity and antibiotic susceptibility.

Table 2: Key Enzymes in Bacterial C35 and C55 Isoprenoid Metabolism

| Enzyme | Gene(s) | Substrate(s) | Product | Function |

| Heptaprenyl Diphosphate Synthase | hepS, hepT | Farnesyl Diphosphate (FPP), Isopentenyl Diphosphate (IPP) | Heptaprenyl Diphosphate (C35-PP) | Synthesizes the C35 isoprenoid precursor. nih.govwikipedia.org |

| Tetraprenyl-β-curcumene Synthase | ytpB | Heptaprenyl Diphosphate (C35-PP) | Tetraprenyl-β-curcumene | Catalyzes the first step in sesquarterpenoid biosynthesis. royalsocietypublishing.org |

| 1,4-dihydroxy-2-naphthoate octaprenyltransferase | menA | Heptaprenyl Diphosphate (C35-PP), DHNA | Demethylmenaquinone-7 | Attaches the C35 side chain in Menaquinone-7 synthesis. echelon-inc.com |

| Undecaprenyl Diphosphate Synthase | uppS | Farnesyl Diphosphate (FPP), Isopentenyl Diphosphate (IPP) | Undecaprenyl Diphosphate (C55-PP) | Synthesizes the C55 lipid carrier for cell wall precursors. |

Regulation of Tetraprenyl Diphosphate Metabolism

Transcriptional and Translational Control of Related Enzymes

In addition to transcription factors, the availability of substrates can also influence gene expression. For example, the expression of genes involved in isoprenoid metabolism does not always directly correlate with the levels of the final products, indicating that post-transcriptional and translational controls are also significant. pnas.org In bacteria, translational control mechanisms, such as those involving small non-coding RNAs (ncRNAs) like microRNAs (miRNAs), can regulate gene expression by binding to mRNA and preventing translation, thereby controlling enzyme synthesis. libretexts.org An example of this is the regulation of the tryptophan biosynthesis pathway in Escherichia coli, where a repressor protein controls the transcription of the necessary enzymes. libretexts.org

Furthermore, the expression of some enzymes in the pathway, like 1-deoxy-D-xylulose 5-phosphate synthase (DXS) and 4-hydroxy-3-methylbut-2-enyl diphosphate (B83284) reductase (IspH), which are encoded by multiple genes in some plants, suggests they may be key points for controlling the flux towards terpenoid production. frontiersin.org In rice, for instance, one of the two IspH genes, OsIspH1, is highly expressed in all tissues and is essential for survival, while the other, OsIspH2, is barely expressed. frontiersin.org This differential expression highlights the specialized roles and transcriptional control of these enzymes. frontiersin.org

| Gene/Enzyme | Organism/System | Regulatory Factor | Effect on Pathway |

| MEP pathway enzymes | Plants | Phytochrome-interacting factor 5 (PIF5) | Positive regulation, increased flux |

| Tryptophan biosynthesis enzymes | Escherichia coli | Trp repressor protein | Negative regulation (repression) |

| OsIspH1 | Rice | - | High, constitutive expression |

| OsIspH2 | Rice | - | Low to no expression |

| MEP pathway enzymes | Plants | AP2/ERF, WRKY, bHLH transcription factors | Regulation of terpenoid metabolism |

Post-Translational Modification and Enzyme Activity Regulation

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating the activity of enzymes in the tetraprenyl diphosphate pathway. nih.govnih.gov These modifications can alter an enzyme's catalytic efficiency, stability, or interaction with other molecules. abcam.com

A common PTM is phosphorylation , where kinases add a phosphate (B84403) group to an enzyme, often changing its activity. nih.govabcam.com For example, enzymes in the related mevalonate (B85504) pathway are known to be regulated by phosphorylation. nih.gov Another significant PTM is isoprenylation , the attachment of isoprenoid groups to proteins, which can affect their localization and function. nih.gov

The activity of key enzymes in the MEP pathway is also regulated by their cofactors. IspG and IspH, the terminal enzymes of the pathway, are iron-sulfur ([4Fe-4S]) cluster proteins. frontiersin.orgasm.org The integrity and redox state of these clusters are crucial for enzyme activity. asm.orgauburn.edu The [4Fe-4S] clusters are sensitive to oxygen, and their degradation can lead to a loss of enzyme function. asm.orguniprot.org This sensitivity to the cellular redox state provides a direct link between metabolic regulation and environmental conditions. rsc.org For example, in Zymomonas mobilis, IspH shows oxygen sensitivity, which can be partially mitigated by the co-expression of IspG, suggesting a functional interaction between these enzymes. asm.org The activity of IspH can also be influenced by the presence of divalent metal ions; for instance, the addition of Ca²⁺, Mg²⁺, Mn²⁺, Ni²⁺, Co²⁺, or Fe²⁺ decreases its catalytic activity, while Zn²⁺ leads to a complete loss of function. uniprot.org

Furthermore, the stability and activity of MEP pathway enzymes can be influenced by the balance between proteases and chaperones in the chloroplast, which is in turn affected by photosynthesis signaling. frontiersin.org

| Enzyme | Modification/Regulator | Effect on Activity |

| IspH | Divalent metal ions (Ca²⁺, Mg²⁺, etc.) | Decreased activity |

| IspH | Zn²⁺ | Complete loss of activity |

| IspG and IspH | Oxygen | Inactivation due to [4Fe-4S] cluster degradation |

| Mevalonate Kinase | Phosphorylation | Altered activity |

| Various proteins | Isoprenylation | Altered localization and function |

Feedback Mechanisms and Metabolic Flux Control

Metabolic control analysis has confirmed that DXS exerts significant control over the flux through the MEP pathway. oup.comnih.gov In Arabidopsis, DXS was found to have a high flux control coefficient, indicating it is a major controlling enzyme. oup.com Similarly, in isoprene-producing E. coli, DXS was shown to have a substantial flux control coefficient. nih.gov

Beyond feedback from the final products, intermediates within the pathway can also play regulatory roles. Methylerythritol cyclodiphosphate (MEcDP), an intermediate in the MEP pathway, has been identified as a key regulatory molecule. rsc.org Accumulation of MEcDP can occur when downstream enzymes are limited, and it has been suggested to act as a retrograde signal from the plastid to the nucleus in plants and a stress regulator in bacteria. rsc.org Furthermore, in some bacteria, the accumulation of heptaprenyl diphosphate can inhibit the activity of certain transporters, demonstrating cross-talk between different isoprenoid-utilizing pathways. nih.gov

| Enzyme | Inhibitor | Mechanism |

| 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Isopentenyl diphosphate (IPP) and Dimethylallyl diphosphate (DMAPP) | Feedback inhibition, promotes enzyme monomerization |

| Mevalonate Kinase | Geranylgeranyl-diphosphate (GGPP), Farnesyl-diphosphate (FPP), etc. | Competitive inhibition at the ATP-binding site |

| BceAB transporter | Heptaprenyl diphosphate | Inhibition of transporter activity |

Environmental and Stress Responses Affecting this compound Pathways

The metabolism of this compound is highly responsive to environmental and stress conditions. uq.edu.au Abiotic stresses such as high light, drought, and extreme temperatures can significantly impact the MEP pathway. coesb.com.aumdpi.com These stresses often lead to the production of reactive oxygen species (ROS), which can damage cellular components. coesb.com.aufrontiersin.org

The MEP pathway itself appears to function as a sensor and response system for oxidative stress. coesb.com.auresearchgate.net The iron-sulfur cluster enzymes IspG and IspH are particularly sensitive to ROS, which can damage their [4Fe-4S] clusters and inhibit their activity. coesb.com.auresearchgate.net This inhibition leads to the accumulation of the upstream intermediate, MEcDP. researchgate.net MEcDP then acts as a signaling molecule, potentially a retrograde signal, informing the nucleus of the stress condition in the chloroplasts and triggering a response to mitigate the damage. coesb.com.auresearchgate.net

The availability of primary metabolites from photosynthesis, such as glyceraldehyde 3-phosphate (GAP) and pyruvate (B1213749), which are the initial substrates for the MEP pathway, also links the pathway's activity to environmental conditions that affect photosynthesis. frontiersin.org For instance, the MEP pathway flux is dependent on photosynthetically produced GAP. frontiersin.org

In some bacteria, the accumulation of certain isoprenoids under stress conditions can have physiological consequences. For example, in Bacillus subtilis, the accumulation of tetraprenyl-β-curcumene and related tetracyclic isoprenoids called sporulenes has been shown to increase the resistance of spores to reactive oxygen species. pnas.org The production of secondary metabolites in medicinal plants, many of which are derived from isoprenoid precursors, can also be influenced by environmental stresses like temperature and water availability. mdpi.com

| Stress Factor | Effect on Pathway | Key Molecule/Enzyme |

| Oxidative Stress (e.g., high light, drought) | Inhibition of IspG and IspH | Reactive Oxygen Species (ROS) |

| Oxidative Stress | Accumulation of MEcDP, retrograde signaling | Methylerythritol cyclodiphosphate (MEcDP) |

| Changes in Photosynthetic Activity | Altered availability of GAP and pyruvate | Glyceraldehyde 3-phosphate (GAP), Pyruvate |

| Nutrient Depletion (e.g., Tryptophan) | Derepression of biosynthetic enzymes, altered flux | Chorismate |

Advanced Research Methodologies and Techniques

Recombinant Protein Expression and Purification for Enzymatic Studies

The investigation of enzymes that utilize tetraprenyl diphosphate (B83284), such as chlorophyll (B73375) synthase and tetraprenyl-β-curcumene synthase, often begins with the production of the enzyme in a heterologous host system. uni-muenchen.dewikipedia.org Escherichia coli is a commonly used host for overexpressing these proteins. uni-muenchen.denih.gov This process involves cloning the gene encoding the target enzyme into an expression vector, which is then introduced into the host cells. nih.gov The expression of the recombinant protein is typically induced, leading to the production of large quantities of the enzyme. nih.govneb.com

Purification of the recombinant protein is a critical subsequent step to isolate the enzyme from other cellular components. nih.gov A common strategy is to fuse an affinity tag, such as a polyhistidine-tag (His-tag) or a maltose-binding protein (MBP) tag, to the target protein. uni-muenchen.deneb.com This tag allows for selective binding to a specific chromatography resin, facilitating a one-step purification process. nih.govneb.com For instance, His-tagged proteins can be purified using immobilized metal affinity chromatography (IMAC). neb.com Following purification, the affinity tag may be removed by a specific protease to yield a highly pure and active enzyme for subsequent studies. neb.com The purity and concentration of the enzyme are then assessed, often using techniques like SDS-PAGE and spectrophotometry. uni-muenchen.de

In Vitro Enzyme Assays and Kinetic Analysis (e.g., Lineweaver-Burk plots)

In vitro enzyme assays are fundamental for characterizing the activity and kinetic properties of enzymes that use tetraprenyl diphosphate. databiotech.co.ilwikipedia.org These assays measure the rate of the enzymatic reaction under controlled conditions, allowing for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max). 2minutemedicine.compearson.com

A variety of assay methods can be employed, including spectrophotometric, fluorometric, and radiometric assays. wikipedia.orgwikipedia.org Spectrophotometric assays, for example, can monitor the reaction by detecting changes in light absorbance resulting from the consumption of a substrate or the formation of a product. nih.gov For enzymes like chlorophyll synthase, which catalyzes the esterification of chlorophyllide with a prenyl diphosphate such as phytyl diphosphate (a type of this compound), the reaction can be followed by quantifying the amount of chlorophyll formed. uni-muenchen.de

Kinetic data obtained from these assays are often analyzed using graphical methods like the Lineweaver-Burk plot. wikipedia.orglibretexts.org This plot, a double reciprocal representation of the Michaelis-Menten equation, linearizes the kinetic data, allowing for the determination of K_m and V_max from the x- and y-intercepts, respectively. 2minutemedicine.compearson.comlibretexts.org Lineweaver-Burk plots have been instrumental in elucidating the kinetic mechanism of enzymes like chlorophyll synthase. The observation of parallel lines in these plots when varying the concentrations of both chlorophyllide a and phytyl diphosphate is indicative of a "ping-pong" mechanism, where one substrate binds and modifies the enzyme before the second substrate binds. uni-muenchen.deresearchgate.net

Interactive Table:

Table 1: Kinetic Parameters for Enzymes Utilizing this compound Analogs| Enzyme | Substrate(s) | K_m | V_max | Kinetic Mechanism | Source(s) |

|---|---|---|---|---|---|

| Avena sativa Chlorophyll Synthase | Chlorophyllide a, Phytyl diphosphate | Not specified | Not specified | Ping-pong | uni-muenchen.deresearchgate.net |

| Deinococcus radiodurans DXPS | D-Glyceraldehyde 3-phosphate | 54 ± 3 µM | 45 ± 2 min⁻¹ | Not specified | nih.gov |

Structural Elucidation Techniques (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for determining the three-dimensional structure of enzymes at atomic resolution. biologiachile.clnumberanalytics.com This method provides invaluable insights into the architecture of the active site, the mode of substrate binding, and the catalytic mechanism. mdpi.com The process involves crystallizing the purified enzyme, which can be a challenging step, and then exposing the crystal to a beam of X-rays. numberanalytics.com The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the atomic structure of the protein can be modeled. biologiachile.cl

Crystallographic studies of enzymes in complex with substrates, substrate analogs, or inhibitors can provide "snapshots" of different stages of the catalytic cycle. nih.gov For example, the crystal structure of an isoprenyl diphosphate synthase from Mycobacterium tuberculosis has been solved in its apo form and bound to substrates like isopentenyl diphosphate, revealing a canonical all-alpha-helical trans-isoprenyl diphosphate synthase fold. canterbury.ac.nz Such structural data are crucial for understanding how these enzymes recognize their specific this compound substrates and catalyze the subsequent reactions. nih.govplos.org

Genetic Perturbation Studies (e.g., Gene Knockouts, Overexpression)

Genetic manipulation of organisms that produce this compound-derived compounds is a key strategy for understanding the in vivo function of the associated enzymes and pathways. nih.gov Techniques such as gene knockout and overexpression allow researchers to study the consequences of removing or increasing the activity of a specific enzyme. nih.govcore.ac.uk

For instance, in Bacillus subtilis, the inactivation (knockout) of the ytpB gene, which encodes tetraprenyl-β-curcumene synthase, leads to an accumulation of its substrate, heptaprenyl diphosphate (C₃₅-PP). wikipedia.orgnih.gov This accumulation was found to increase the bacterium's sensitivity to the antibiotic bacitracin. nih.gov Conversely, overexpressing the enzyme responsible for synthesizing C₃₅-PP in the ytpB knockout strain further accentuates this sensitivity. nih.gov These types of studies demonstrate the physiological role of this compound-metabolizing enzymes and can reveal unexpected connections between different metabolic pathways. nih.govnih.gov The development of CRISPR/Cas9 technology has further enhanced the ability to precisely edit genes, including those involved in isoprenoid biosynthesis, in a variety of organisms. frontiersin.org

Metabolic Profiling and Isotope Labeling

Metabolic profiling aims to identify and quantify the complete set of small-molecule metabolites within a biological sample. harvard.edu When applied to the study of this compound, this approach can reveal how the levels of this compound and its downstream products change in response to genetic or environmental perturbations.

Isotope labeling is a powerful technique used in conjunction with metabolic profiling to trace the flow of atoms through metabolic pathways. wikipedia.orgcreative-proteomics.com In this method, organisms are supplied with substrates labeled with stable isotopes (e.g., ¹³C or ²H). wikipedia.orgmdpi.com The labeled atoms are incorporated into downstream metabolites, including this compound and its derivatives. By analyzing the distribution of the isotope label in these molecules, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can delineate the biosynthetic pathways and quantify metabolic fluxes. wikipedia.orgcreative-proteomics.comnih.gov For example, isotope labeling studies have been crucial for understanding the biosynthesis of isoprenoids through pathways like the methylerythritol phosphate (B84403) (MEP) pathway, which produces the precursors for this compound. nih.gov

Computational Approaches for Enzyme Mechanism Prediction and Engineering

Computational modeling has become an indispensable tool for studying enzyme mechanisms and for guiding enzyme engineering efforts. nih.govmdpi.com These methods can complement experimental data by providing detailed insights into reaction pathways, transition states, and the energetic landscapes of enzymatic reactions. plos.orgnumberanalytics.com

For enzymes that utilize this compound, computational approaches like molecular docking can predict how the substrate binds within the active site. mdpi.com More advanced methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, can model the chemical reaction itself, providing a detailed, step-by-step understanding of the catalytic mechanism. nih.gov These computational insights are not only valuable for fundamental understanding but also for the rational design of enzymes with altered substrate specificity or enhanced catalytic activity. nih.gov By predicting the effects of specific mutations, computational methods can significantly reduce the experimental effort required to engineer novel enzymes for biotechnological applications. nih.gov

Future Research Directions and Unexplored Avenues

Elucidation of Novel Tetraprenyl Diphosphate-Utilizing Enzymes

The biosynthesis of C35 terpenes, known as sesquarterpenes, involves the cyclization of the linear C35 isoprenoid, tetraprenyl-β-curcumene. This process is catalyzed by specific enzymes. In Bacillus subtilis, two key enzymes are involved: tetraprenyl-β-curcumene synthase (YtpB) and tetraprenyl-β-curcumene cyclase (SqhC). nih.govwiley.comdntb.gov.ua The former, YtpB, converts all-trans-heptaprenyl diphosphate (B83284) into tetraprenyl-β-curcumene. smolecule.comwikipedia.orguniprot.org

The discovery of novel enzymes that utilize this compound and its derivatives is an active area of research. For instance, a bifunctional triterpene/sesquarterpene cyclase has been identified in Bacillus megaterium that can cyclize both tetraprenyl-β-curcumene (C35) and squalene (B77637) (C30). researchgate.netcas.cz This enzyme produces a tetracyclic scaffold from tetraprenyl-β-curcumene and a bicyclic one from squalene. researchgate.net Further research into microorganisms, particularly those from unique environments, may lead to the discovery of additional enzymes with novel catalytic activities and substrate specificities. numberanalytics.com

The exploration of enzyme diversity is not limited to bacteria. While many prenyltransferases have been characterized in plants and fungi, the full extent of their functional diversity remains unknown. nih.govgoogle.com For example, a lycopaoctaene synthase (LOS) in the alga Botryococcus braunii Race L, which is structurally similar to squalene synthase, utilizes geranylgeranyl diphosphate (GGPP) to produce tetraterpenoid hydrocarbons. dntb.gov.uaosti.gov This highlights the potential for discovering enzymes that use this compound or similar precursors in a variety of organisms.

Future research could focus on genome mining and functional characterization of putative terpene cyclases from diverse organisms. wiley.com The identification of enzymes that produce novel cyclic C35 terpenes, potentially from Z-type C35-polyprenyl diphosphate, represents a promising avenue of investigation. rsc.org

Table 1: Examples of this compound-Utilizing and Related Enzymes

| Enzyme Name | EC Number | Substrate(s) | Product(s) | Source Organism |

| Tetraprenyl-β-curcumene synthase | 4.2.3.130 | all-trans-heptaprenyl diphosphate | (R)-tetraprenyl-β-curcumene, diphosphate | Bacillus subtilis |

| Tetraprenyl-β-curcumene cyclase | - | Tetraprenyl-β-curcumene | Baciterpenol A | Bacillus subtilis |

| Bifunctional triterpene/sesquarterpene cyclase | - | Tetraprenyl-β-curcumene, Squalene | Tetracyclic onoceroids, Bicyclic onoceroids | Bacillus megaterium |

| Heptaprenyl diphosphate synthase | - | Farnesyl diphosphate, Isopentenyl diphosphate | Heptaprenyl diphosphate | Bacillus subtilis |

| Chlorophyll (B73375) synthase | 2.5.1.62 | Chlorophyllide, this compound (e.g., Phytyl diphosphate) | Chlorophyll | Avena sativa (Oat) |

Comprehensive Mapping of Regulatory Networks

The biosynthesis of this compound and its downstream products is intricately regulated within the cell. Understanding the complex regulatory networks that govern these pathways is crucial for a complete picture of their physiological roles. These networks involve transcriptional, translational, and metabolic levels of control.

In plants, the biosynthesis of chlorophyll, which can involve tetraprenyl diphosphates like phytyl diphosphate, is tightly controlled to coordinate with the development of plastids and the expression of nuclear genes. uni-muenchen.dedntb.gov.uafrontiersin.org The availability of precursors such as geranylgeranyl diphosphate (GGPP), a C20 isoprenoid, is a key regulatory point, as it is a precursor for chlorophylls (B1240455), carotenoids, and other essential molecules. frontiersin.org The allocation of GGPP between these pathways is managed by a network of enzymes with specific subcellular localizations and expression patterns. frontiersin.org For instance, in Arabidopsis, specific GGPP synthases are localized to plastids and are primarily involved in chlorophyll biosynthesis. frontiersin.org

The regulation of these pathways is also influenced by environmental signals. In plants, light is a major factor that controls the expression of genes involved in photosynthesis and chlorophyll biosynthesis. frontiersin.org Furthermore, the redox state of the plastoquinone (B1678516) pool can signal changes in light intensity, leading to adjustments in gene transcription. dntb.gov.ua Nutrient availability, such as phosphorus, can also trigger genome-wide reprogramming of metabolism, affecting the expression of genes involved in photosynthesis and secondary metabolism. nih.gov

In bacteria like Bacillus subtilis, the production of tetraprenyl-β-curcumene is regulated by the alternative sigma factor σM, which responds to cell envelope stress. smolecule.com This suggests a link between the biosynthesis of these compounds and cellular stress responses. The enzymes involved in the synthesis of heptaprenyl diphosphate, the precursor to tetraprenyl-β-curcumene, are encoded by genes within the gerC operon. acs.org

Future research should aim to construct comprehensive regulatory maps by integrating transcriptomic, proteomic, and metabolomic data. mdpi.com This systems-level approach will help to identify key transcription factors, signaling molecules, and metabolic feedback loops that control the flux through this compound-related pathways. nih.gov Elucidating these networks will not only enhance our fundamental understanding but also provide targets for metabolic engineering to improve the production of valuable terpenoids. nih.gov

Inter-organismal and Ecological Roles

The diverse structures of terpenoids, derived from precursors like this compound, suggest a wide range of ecological functions. cas.cz These molecules are often involved in mediating interactions between organisms and their environment. royalsocietypublishing.org While the specific roles of many this compound-derived compounds are still under investigation, some evidence points towards their involvement in chemical defense, signaling, and symbiotic relationships.

In bacteria, secondary metabolites, including terpenoids, can play a role in competition and communication. imrpress.com For example, the production of sporulenes, tetracyclic C35 isoprenoids, in Bacillus subtilis spores has been shown to increase their resistance to reactive oxygen species. pnas.org This suggests a protective role for these compounds against oxidative stress, which could be advantageous in various ecological niches. pnas.org The production of such compounds may be a response to environmental pressures and could influence the survival and competitiveness of the organism.

In the context of plant-microbe interactions, terpenoids are known to be key players. imrpress.com Plants release a variety of compounds, including terpenoids, into the rhizosphere to shape their root microbiome. imrpress.com These exudates can attract beneficial microbes and deter pathogens. While the direct involvement of this compound-derived compounds in these interactions is not yet fully elucidated, the general importance of terpenoids in this context suggests it as a promising area for future research.

The structural diversity of terpenoids arises from the complex cyclization reactions catalyzed by terpene synthases. nih.gov This diversity allows for a wide array of biological activities, which are likely tailored to specific ecological functions. cas.cz For instance, some marine organisms produce meroterpenoids, which are hybrid molecules of polyketide and terpenoid origin, that may have defensive roles. researchgate.net

Future research should focus on identifying the ecological contexts in which this compound-derived compounds are produced and their effects on other organisms. This could involve co-culturing experiments, metabolomic analysis of environmental samples, and functional studies to determine the biological activities of these molecules. Understanding these ecological roles is essential for a complete appreciation of the significance of this compound in the natural world.

Development of Biosensors for this compound Intermediates

The development of biosensors for this compound and its intermediates would be a powerful tool for studying the biosynthesis and regulation of these compounds in real-time. digitellinc.com Biosensors can provide a dynamic and high-throughput method for screening enzyme libraries, optimizing metabolic pathways, and understanding the cellular response to various stimuli. nih.govnih.gov

Currently, biosensors for terpenoid precursors are being developed using various platforms. biorxiv.org Transcription factor-based biosensors, for example, utilize prokaryotic transcription factors that can be engineered to respond to specific molecules. nih.gov By linking the binding of the target molecule to the expression of a reporter gene, such as a fluorescent protein, these biosensors can provide a measurable output. nih.govmdpi.com For instance, biosensors have been developed for monoterpenes and the isoprenoid precursor mevalonate (B85504). nih.govmdpi.com

Another promising approach is the use of Förster Resonance Energy Transfer (FRET)-based biosensors. ut.eemdpi.com These biosensors typically consist of two fluorescent proteins linked by a sensory domain. ut.ee Binding of the target molecule to the sensory domain causes a conformational change that alters the FRET efficiency between the two fluorophores, resulting in a ratiometric change in fluorescence. ut.eemdpi.com FRET-based biosensors have been successfully developed for a variety of small molecules and ions, including pyrophosphate. doaj.org

The development of biosensors for this compound would require the identification or engineering of a protein that specifically binds to this molecule. This could be a naturally occurring enzyme that utilizes this compound as a substrate, or an engineered protein with a designed binding pocket. The sensitivity and specificity of the biosensor would be critical for its utility. nih.govnih.govresearchgate.netmdpi.com

Table 2: Potential Biosensor Platforms for this compound Intermediates

| Biosensor Type | Principle | Potential Advantages | Challenges |

| Transcription Factor-based | Ligand-induced conformational change in a transcription factor controls reporter gene expression. | High-throughput screening, in vivo applications. | Engineering specific ligand-binding domains, potential for off-target effects. |

| FRET-based | Ligand binding to a sensory domain causes a conformational change, altering FRET between two fluorophores. | Ratiometric measurement, real-time monitoring of intracellular concentrations. | Identifying or engineering a specific sensory domain, optimizing FRET efficiency. |

| Electrochemical | The binding of the target molecule to a bioreceptor on an electrode surface generates an electrical signal. | High sensitivity, potential for label-free detection. | Immobilization of the bioreceptor, minimizing non-specific binding. |

| Enzyme-based | The enzymatic conversion of the target molecule produces a detectable signal. | High specificity, potential for continuous monitoring. | Enzyme stability, availability of suitable enzymes. |

Future efforts in this area should focus on identifying suitable protein scaffolds for sensor development and employing protein engineering techniques to optimize their performance. nih.gov The successful creation of biosensors for this compound and its intermediates would significantly advance our ability to study and engineer terpenoid metabolic pathways. digitellinc.commdpi.com

Q & A

Q. What experimental approaches are used to confirm the obligate pre-loading of tetraprenyl diphosphate in chlorophyll synthase activity?

Methodological Answer:

- In vitro reconstitution assays using purified chlorophyll synthase and radiolabeled this compound (e.g., [³H]-labeled) are critical. Pre-incubation of the enzyme with this compound followed by addition of chlorophyllide a allows tracking of esterification via thin-layer chromatography (TLC) or HPLC .

- Kinetic studies comparing reaction rates with/without pre-loading demonstrate that this compound binding is a prerequisite for catalysis .

- Mutagenesis experiments targeting the enzyme's active site residues (e.g., hydrophobic binding pockets) can validate substrate specificity .

Q. How is this compound distinguished from other prenyl diphosphates (e.g., geranylgeranyl diphosphate) in chlorophyll biosynthesis studies?

Methodological Answer:

- Substrate competition assays with purified chlorophyll synthase quantify incorporation efficiency using LC-MS to differentiate products (e.g., chlorophyll a esterified with tetraprenyl vs. geranylgeranyl groups) .

- Isotopic labeling (e.g., ¹³C or ²H) combined with NMR spectroscopy identifies structural differences in the prenyl chain of chlorophyll intermediates .

- Phylogenetic analysis of chlorophyll synthase across species reveals evolutionary conservation of this compound specificity in higher plants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported substrate flexibility of chlorophyll synthase (e.g., geranylgeranyl diphosphate substitution in algae)?